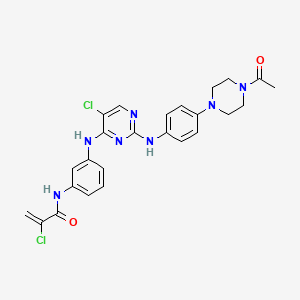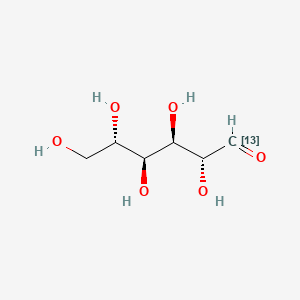
2,3,4,6-tetradeuterio-5-piperidin-2-ylpyridine;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4,6-Tetradeuterio-5-piperidin-2-ylpyridine;dihydrochloride is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is of particular interest due to its unique isotopic labeling with deuterium, which can be useful in various scientific research applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,6-tetradeuterio-5-piperidin-2-ylpyridine typically involves the deuteration of the corresponding non-deuterated compound. This can be achieved through catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions to ensure selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. Quality control measures are implemented to ensure the purity and isotopic labeling of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2,3,4,6-Tetradeuterio-5-piperidin-2-ylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Various nucleophiles such as alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives with additional functional groups, while reduction can lead to fully saturated piperidine derivatives .
Wissenschaftliche Forschungsanwendungen
2,3,4,6-Tetradeuterio-5-piperidin-2-ylpyridine;dihydrochloride has several scientific research applications:
Chemistry: Used as a labeled compound in mechanistic studies to trace reaction pathways and intermediates.
Biology: Employed in metabolic studies to understand the behavior of piperidine derivatives in biological systems.
Medicine: Investigated for its potential therapeutic properties and as a tool in drug development.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other deuterated compounds.
Wirkmechanismus
The mechanism of action of 2,3,4,6-tetradeuterio-5-piperidin-2-ylpyridine involves its interaction with specific molecular targets. The deuterium atoms in the compound can influence its metabolic stability and interaction with enzymes. This can lead to altered pharmacokinetics and dynamics compared to non-deuterated analogs. The exact molecular pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3,4,5-Tetradeuterio-5-piperidin-2-ylpyridine: Similar structure but different deuterium labeling.
Non-deuterated 5-piperidin-2-ylpyridine: Lacks deuterium atoms, leading to different chemical and biological properties.
Other piperidine derivatives: Various substituted piperidines with different functional groups.
Uniqueness
2,3,4,6-Tetradeuterio-5-piperidin-2-ylpyridine;dihydrochloride is unique due to its specific deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium can enhance the compound’s stability and provide valuable insights into reaction mechanisms and metabolic pathways .
Eigenschaften
Molekularformel |
C10H16Cl2N2 |
|---|---|
Molekulargewicht |
239.17 g/mol |
IUPAC-Name |
2,3,4,6-tetradeuterio-5-piperidin-2-ylpyridine;dihydrochloride |
InChI |
InChI=1S/C10H14N2.2ClH/c1-2-7-12-10(5-1)9-4-3-6-11-8-9;;/h3-4,6,8,10,12H,1-2,5,7H2;2*1H/i3D,4D,6D,8D;; |
InChI-Schlüssel |
YVAXNODSVITPGV-BXOWUFSVSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(N=C1[2H])[2H])C2CCCCN2)[2H].Cl.Cl |
Kanonische SMILES |
C1CCNC(C1)C2=CN=CC=C2.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[(E,2S,3R)-3-hydroxy-2-(pentadecanoylamino)octadec-4-enyl] 2-[tris(trideuteriomethyl)azaniumyl]ethyl phosphate](/img/structure/B12402699.png)

![[(2R,4R,5R)-3-benzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-4-fluorooxolan-2-yl]methyl benzoate](/img/structure/B12402708.png)






![2-fluoro-3-(4-morpholin-4-yl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)benzonitrile](/img/structure/B12402757.png)
